2-(hexylamino)-3-[(2-methylphenyl)carbamoyl]propanoic Acid
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Overview
Description
2-(hexylamino)-3-[(2-methylphenyl)carbamoyl]propanoic Acid is an organic compound with a complex structure that includes both amine and carbamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hexylamino)-3-[(2-methylphenyl)carbamoyl]propanoic Acid typically involves the reaction of hexylamine with 2-methylphenyl isocyanate, followed by the addition of propanoic acid. The reaction conditions often include:
Temperature: Moderate temperatures around 25-50°C.
Solvent: Common solvents like dichloromethane or toluene.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-(hexylamino)-3-[(2-methylphenyl)carbamoyl]propanoic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine and carbamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted amines and carbamates.
Scientific Research Applications
2-(hexylamino)-3-[(2-methylphenyl)carbamoyl]propanoic Acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(hexylamino)-3-[(2-methylphenyl)carbamoyl]propanoic Acid exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(hexylamino)-3-[(2-chlorophenyl)carbamoyl]propanoic Acid
- 2-(hexylamino)-3-[(2-fluorophenyl)carbamoyl]propanoic Acid
- 2-(hexylamino)-3-[(2-bromophenyl)carbamoyl]propanoic Acid
Uniqueness
2-(hexylamino)-3-[(2-methylphenyl)carbamoyl]propanoic Acid is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-(hexylamino)-4-(2-methylanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-3-4-5-8-11-18-15(17(21)22)12-16(20)19-14-10-7-6-9-13(14)2/h6-7,9-10,15,18H,3-5,8,11-12H2,1-2H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFANKQGWXQLOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(CC(=O)NC1=CC=CC=C1C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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